
5-(Trifluoromethyl)pyridazin-3-amine
Übersicht
Beschreibung
5-(Trifluoromethyl)pyridazin-3-amine is an organic compound with potential applications in various fields of scientific research and industry. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Molecular Structure Analysis
The molecular formula of 5-(Trifluoromethyl)pyridazin-3-amine is C5H4F3N3 . This compound has a molecular weight of 163.1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)pyridazin-3-amine include a molecular weight of 163.1 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical and Veterinary Industries
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods of Application : The methods of application can vary widely depending on the specific drug or veterinary product. These compounds are typically administered orally, topically, or by injection .
- Results or Outcomes : Many candidates containing the TFMP moiety are currently undergoing clinical trials .
-
Chemical Intermediate
- Summary of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : The production data estimated from the i-map Sigma database indicates that 2,3,5-DCTF is in high demand .
-
Pharmacophore in Drug Design
- Summary of Application : Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It has been used in drug design for a variety of conditions, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic conditions .
- Methods of Application : The methods of application can vary widely depending on the specific drug. These compounds are typically administered orally, topically, or by injection .
- Results or Outcomes : Many candidates containing the pyridazinone moiety are currently undergoing clinical trials .
-
Antidepressant and Antipsychotic Drugs
- Summary of Application : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant and antipsychotic drugs.
- Methods of Application : The methods of application can vary widely depending on the specific drug. These compounds are typically administered orally, topically, or by injection .
- Results or Outcomes : Many candidates containing the pyridazinone moiety are currently undergoing clinical trials .
-
Antihistamine, Anti-fungal, Anticancer, Antioxidant, and Anti-inflammatory Drugs
- Summary of Application : This compound is also found in antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.
- Methods of Application : The methods of application can vary widely depending on the specific drug. These compounds are typically administered orally, topically, or by injection .
- Results or Outcomes : Many candidates containing the pyridazinone moiety are currently undergoing clinical trials .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHGKWPZNCTIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridazin-3-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


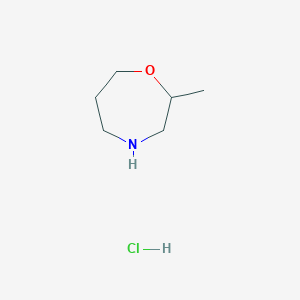

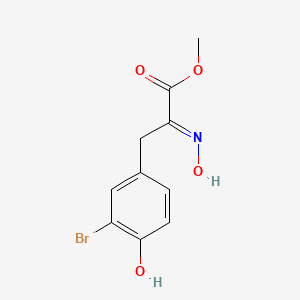


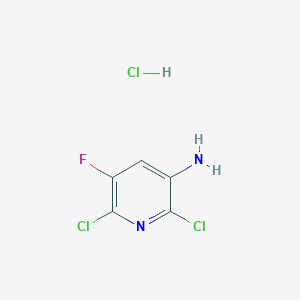
![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)
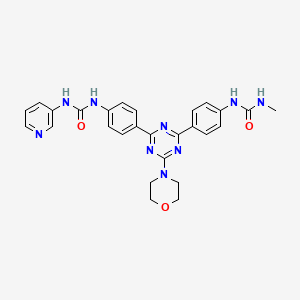
![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
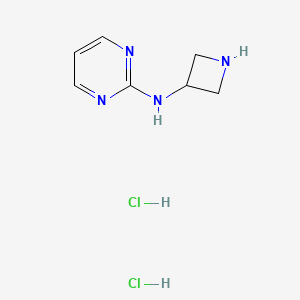
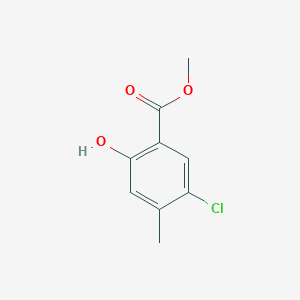
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)